molecular formula C13H24N2O4S B12593528 1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine CAS No. 647025-17-0

1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine

Cat. No.: B12593528
CAS No.: 647025-17-0
M. Wt: 304.41 g/mol
InChI Key: MYDOFCAXMCGUOH-UHFFFAOYSA-N
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Description

1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a hydroxypropan-2-amine moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

    Introduction of the But-2-yn-1-yl Group: This step involves the use of alkynylation reactions, where an alkyne group is introduced to the molecule.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Hydroxylation: The hydroxypropan-2-amine moiety is introduced through hydroxylation reactions, often using reagents like sodium borohydride (NaBH4) in methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

647025-17-0

Molecular Formula

C13H24N2O4S

Molecular Weight

304.41 g/mol

IUPAC Name

N-[1-[4-(but-2-ynoxymethyl)piperidin-1-yl]sulfonylpropan-2-yl]hydroxylamine

InChI

InChI=1S/C13H24N2O4S/c1-3-4-9-19-10-13-5-7-15(8-6-13)20(17,18)11-12(2)14-16/h12-14,16H,5-11H2,1-2H3

InChI Key

MYDOFCAXMCGUOH-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCC1CCN(CC1)S(=O)(=O)CC(C)NO

Origin of Product

United States

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